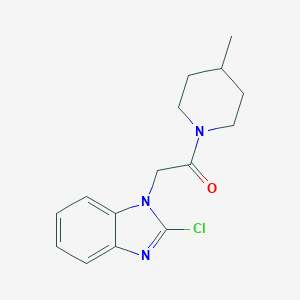![molecular formula C12H16ClN5S B262648 N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as CTAP, is a compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are widely used as pharmacological tools to study the function of the opioid system in the body.
Scientific Research Applications
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively used as a pharmacological tool to study the function of the opioid system in the body. It has been shown to selectively block the effects of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been used to investigate the role of the opioid system in various physiological processes such as stress, anxiety, and depression.
Mechanism of Action
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a competitive antagonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. By binding to the mu-opioid receptor, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine blocks the binding of endogenous opioid peptides such as beta-endorphin and enkephalins, which are involved in the modulation of pain and reward. This results in the inhibition of the downstream signaling pathways that are activated by the mu-opioid receptor.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to produce a range of biochemical and physiological effects, including the inhibition of pain, the modulation of stress and anxiety, and the attenuation of drug-seeking behavior. In animal studies, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to reduce the rewarding effects of drugs such as cocaine and morphine, suggesting that it may have potential as a treatment for drug addiction. N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been shown to reduce the symptoms of anxiety and depression in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its selectivity for the mu-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. This makes N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine a useful tool for studying the function of the mu-opioid receptor in various physiological processes. However, one limitation of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, including the development of more potent and selective mu-opioid receptor antagonists, the investigation of the role of the opioid system in various disease states, and the development of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine-based therapies for the treatment of addiction, anxiety, and depression. Additionally, the use of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in combination with other drugs may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the body.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves the reaction of 2-chlorobenzyl chloride with 3-mercaptopropylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol to yield the final product, N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis method has been optimized to produce high yields of N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine with high purity.
properties
Product Name |
N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
Molecular Formula |
C12H16ClN5S |
Molecular Weight |
297.81 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H16ClN5S/c1-18-12(15-16-17-18)19-8-4-7-14-9-10-5-2-3-6-11(10)13/h2-3,5-6,14H,4,7-9H2,1H3 |
InChI Key |
YWRPMMQIXVUBCT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)







![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)